氯芬丹 O-|A-D-葡萄糖醛酸苷

描述

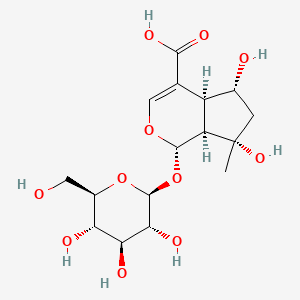

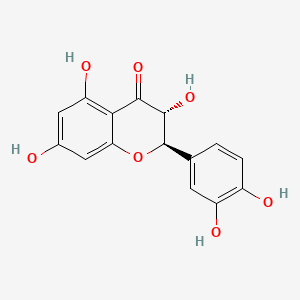

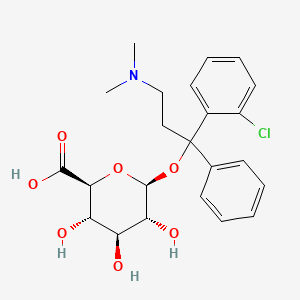

Clofedanol O-|A-D-Glucuronide is a glucuronide derivative of Clofedanol . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .

Synthesis Analysis

The synthesis of glucuronides involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Synthetic methods for all classes of glucuronides, including O-glucuronides like Clofedanol O-|A-D-Glucuronide, have been reviewed and updated .Molecular Structure Analysis

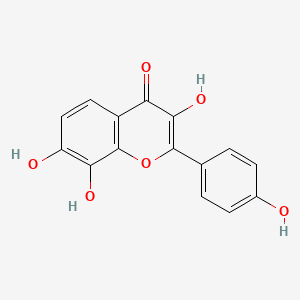

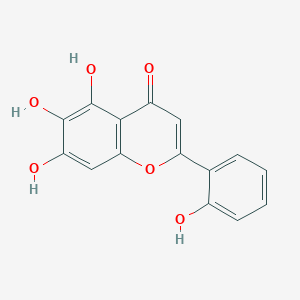

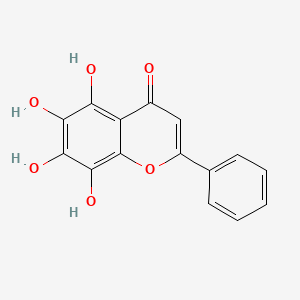

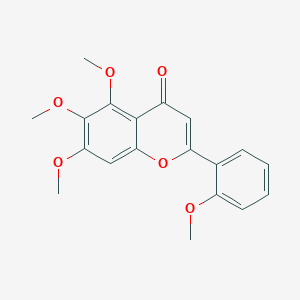

Clofedanol O-|A-D-Glucuronide contains total 62 bond(s); 34 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl .Chemical Reactions Analysis

Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain .Physical And Chemical Properties Analysis

The physical and chemical properties of glucuronides like Clofedanol O-|A-D-Glucuronide are influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .科学研究应用

代谢物鉴定和表征

- 在 Eckhardt、Goenechea 和 Tondorf (1977) 的一项研究中,在人尿中鉴定了氯芬丹的十种排泄产物。其中,在用 β-葡萄糖醛酸苷酶水解后观察到与氯芬丹 O-A-D-葡萄糖醛酸苷相关的代谢物,表明其作为代谢物存在于人类排泄过程中 (Eckhardt, Goenechea, & Tondorf, 1977).

葡萄糖醛酸苷化和药物代谢

- 葡萄糖醛酸苷化是药物代谢中的主要途径,涉及将葡萄糖醛酸添加到氯芬丹等物质中。Miners、Robson 和 Birkett (1984) 发现性别和口服避孕类固醇等因素显着影响氯芬酸等与氯芬丹密切相关的药物的葡萄糖醛酸苷化速率 (Miners, Robson, & Birkett, 1984).

共价结合和毒性

- Sallustio 等人。(1991) 表明酰基葡萄糖醛酸苷缀合物(如氯芬酸葡萄糖醛酸苷)可以共价结合到蛋白质,表明其在药物毒性和不良反应中具有潜在作用 (Sallustio, Knights, Roberts, & Zacest, 1991).

遗传毒性和致癌性考虑

- Sallustio 等人。(1997) 对氯芬酸的酰基葡萄糖醛酸苷代谢物进行的研究表明,这些代谢物可能具有遗传毒性作用,引发对其在致癌性中潜在作用的担忧 (Sallustio, Harkin, Mann, Krivickas, & Burcham, 1997).

治疗应用和疗效

- Eghbalian 等人。(2013) 研究了氯芬酸酯(一种与氯芬丹相关的化合物)在治疗新生儿高胆红素血症中的应用,突出了其潜在的治疗应用 (Eghbalian, Monsef, Alam Ghomi, & Monsef, 2013).

药物代谢中的物种和性别差异

- Mukai 等人。(2015) 证明了不同物种和性别之间普罗泊酚等药物的葡萄糖醛酸苷化存在显着差异,这可能与氯芬丹 O-A-D-葡萄糖醛酸苷的代谢有关 (Mukai, Isobe, Okada, Murata, Shigeyama, & Hanioka, 2015).

安全和危害

Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, has local anesthetic, antispasmodic, and antihistamine properties, and may have anticholinergic effects at high doses . Adverse effects may include irritability, drowsiness, nightmares, vertigo, nausea or vomiting, visual disturbances or hallucinations, and urticaria .

未来方向

There has been a significant increase of interest in many aspects of glucuronide chemistry and biology . A lively debate has continued for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programmes .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHMHPGOIYNCEV-FXACLYGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747367 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clofedanol O-beta-D-glucuronide | |

CAS RN |

66171-85-5 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。